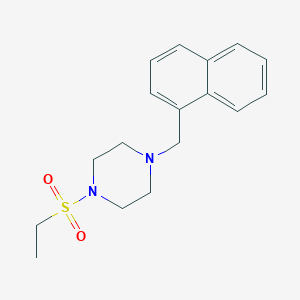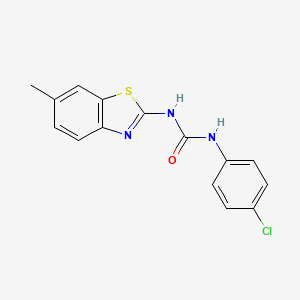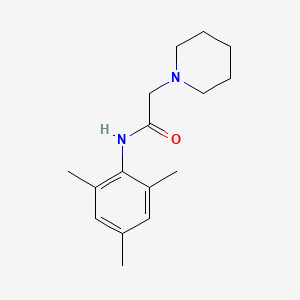![molecular formula C19H20N2O3 B5621505 2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5621505.png)
2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure, which is further substituted with a phenylcyclopentylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide typically involves a multi-step process:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Phenylcyclopentylmethylamine: The next step involves the synthesis of phenylcyclopentylmethylamine. This can be done through the reaction of cyclopentanone with phenylmagnesium bromide (Grignard reagent) followed by reductive amination.
Coupling Reaction: The final step involves the coupling of the nitrated benzamide with phenylcyclopentylmethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Formation of 2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Oxidation: Formation of phenolic derivatives.
科学的研究の応用
2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating their activity and downstream effects.
類似化合物との比較
Similar Compounds
2-nitrobenzamide: Lacks the phenylcyclopentylmethyl group, making it less bulky and potentially less selective in its interactions.
N-[(1-phenylcyclopentyl)methyl]benzamide: Lacks the nitro group, which may reduce its reactivity and potential biological activity.
2-nitro-N-methylbenzamide: Contains a simpler methyl group instead of the phenylcyclopentylmethyl group, affecting its steric and electronic properties.
Uniqueness
2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide is unique due to the combination of the nitro group and the bulky phenylcyclopentylmethyl group. This combination imparts specific steric and electronic properties that can enhance its selectivity and potency in various applications.
特性
IUPAC Name |
2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(16-10-4-5-11-17(16)21(23)24)20-14-19(12-6-7-13-19)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXLBLOGNGTLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[7-methyl-2-(4-morpholinyl)-3-quinolinyl]methyl}-4-azepanamine dihydrochloride](/img/structure/B5621424.png)

![(1S*,5R*)-6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621453.png)

![2-ethyl-9-(N-methylglycyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5621460.png)
![2-Methyl-benzo[e]perimidin-7-one](/img/structure/B5621467.png)
![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenoxy-2-furamide](/img/structure/B5621494.png)




![4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B5621536.png)

